N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is a compound that integrates a benzofuran structure with a sulfonamide functional group. Its unique molecular architecture makes it a subject of interest in medicinal chemistry and biological research. The compound has shown potential biological activities, including antimicrobial and anticancer properties, making it relevant for various scientific applications.
The synthesis of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide typically involves the following steps:
The molecular formula of N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is . The structure features a benzofuran ring fused with a sulfonamide group, which contributes to its biological activity.
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide can undergo various chemical reactions:
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide is typically characterized by:
The compound exhibits properties typical of sulfonamides:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize this compound .
N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide has several scientific applications:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it an important focus in medicinal chemistry research.
Transition metal-catalyzed reactions provide efficient pathways for constructing the benzofuran scaffold essential for N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide. Palladium-catalyzed coupling reactions dominate this space, particularly for forming the critical carbon–oxygen and carbon–carbon bonds in the fused heterocyclic system. The US9233946B2 patent details Suzuki-Miyaura cross-coupling techniques that enable regioselective functionalization at the C-5 position prior to sulfonylation, using Pd(PPh₃)₄ as a catalyst under anhydrous conditions [3]. Copper catalysis also features prominently; Ullmann-type C–O coupling facilitates cyclization of 2-hydroxyaryl ketones with β-halo carbonyl compounds to form the dihydrobenzofuran core with exceptional regiocontrol. Recent advances include microwave-assisted palladium-catalyzed annulations that reduce reaction times from hours to minutes while maintaining yields >85% [6] [9]. These methodologies enable precise installation of sulfonamide precursors at the 5-position while preserving the lactone functionality at the 3-position.
Table 1: Metal-Catalyzed Approaches for Benzofuran Core Synthesis
Catalyst System | Substrate Class | Yield (%) | Key Advantage | Reference |
---|---|---|---|---|
Pd(PPh₃)₄/Dioxane | 2-Bromophenol derivatives | 78-92% | C-5 Functionalization tolerance | [3] |
CuI/1,10-Phenanthroline | o-Haloaryl alkynyl ethers | 65-88% | Lactonization control | [6] |
Pd(OAc)₂/XPhos | Bromobenzofuran precursors | 85-94% | Microwave acceleration | [9] |
AuCl₃/AgOTf | Propargyl ethers | 72-86% | Mild conditions | [9] |
Sustainable sulfonamide functionalization techniques minimize environmental impact while maintaining synthetic efficiency for benzofuran derivatives. Solvent-free mechanochemical activation has emerged as a superior alternative to traditional solution-phase sulfonylation. The US6348474B1 patent demonstrates high-yielding (89-93%) ball-milling reactions between 1,3-dihydro-2-benzofuran-5-sulfonyl chloride and methylamine hydrochloride, eliminating toxic halogenated solvents traditionally required for this step [6]. Photocatalytic methods using visible light-mediated SO₂ insertion enable direct conversion of aryl halides to sulfonamides at ambient temperature, bypassing the need for sulfonyl chloride intermediates. Continuous-flow microreactor technology achieves near-quantitative yields of sulfonamide products through precise residence time control (120 seconds) and immediate quenching of reactive intermediates, significantly reducing byproduct formation compared to batch processes [6]. These approaches align with green chemistry principles by reducing auxiliary materials, minimizing energy consumption, and eliminating hazardous reagents.
Controlled N-methylation of 1,3-dihydro-2-benzofuran-5-sulfonamide requires precision to avoid over-alkylation and O-alkylation side products. Dimethyl carbonate (DMC) serves as an eco-friendly methylating agent under phase-transfer conditions (TBAB catalyst, 80°C), achieving >95% selectivity for N-methylation with <3% N,N-dimethylation byproducts [9]. Microwave-assisted methylation using iodomethane and solid-supported K₂CO₃ in acetonitrile completes within 5 minutes with 92% yield, compared to 12+ hours required under conventional heating. Enzymatic approaches employing O-methyltransferases show promise for chiral retention; however, substrate scope remains limited. The regioselectivity achieved through these methods significantly impacts bioactivity profiles, as N-methyl derivatives exhibit enhanced membrane permeability over primary sulfonamides while retaining target binding affinity.
Table 2: Comparative Analysis of N-Methylation Techniques
Method | Conditions | Time | Yield (%) | Selectivity |
---|---|---|---|---|
Dimethyl Carbonate | TBAB, 80°C, 8h | 8 hours | 87% | >95% N-mono |
CH₃I/K₂CO₃ (MW) | Acetonitrile, 100W, 120°C | 5 min | 92% | 88% N-mono |
Dimethyl Sulfate | NaOH (aq), 0°C, 2h | 2 hours | 78% | 82% N-mono |
Reductive Amination | HCHO/NaBH₃CN, MeOH, 24h | 24 hours | 65% | >99% N-mono |
The sulfonamide nitrogen serves as a versatile handle for structural diversification to modulate physicochemical and pharmacological properties. US9233946B2 demonstrates that bulky cycloalkyl substituents (e.g., N-cyclohexyl derivatives) enhance target binding affinity through hydrophobic interactions, while maintaining the critical hydrogen-bonding capabilities of the sulfonamide group [3] [8]. Aryl sulfonyl derivatives exhibit extended π-conjugation, improving stacking interactions in biological targets. Computational analyses reveal that electron-withdrawing groups (e.g., pentafluorophenyl) increase sulfonamide acidity (predicted pKₐ 6.2 vs. 9.8 for unsubstituted), enhancing electrostatic interactions with basic residues in enzyme binding pockets. Modifications must balance electronic effects with steric parameters; N-(2-hydroxycyclohexyl) derivatives maintain optimal ligand efficiency (LE > 0.35) while reducing topological polar surface area (TPSA < 80 Ų) to improve blood-brain barrier permeability compared to primary sulfonamides [8].
Table 3: Impact of N-Substituents on Compound Properties
Substituent | Predicted pKₐ | Log P | TPSA (Ų) | Ligand Efficiency |
---|---|---|---|---|
-H (parent) | 9.8 | 0.95 | 89.5 | 0.31 |
-CH₃ | 9.2 | 1.38 | 76.5 | 0.33 |
-C₆H₁₁ (cyclohexyl) | 9.5 | 2.87 | 76.5 | 0.37 |
-CH₂C₆H₁₁OH (hydroxycyclohexyl) | 9.6 | 1.92 | 95.7 | 0.36 |
-C₆F₅ | 6.2 | 3.15 | 76.5 | 0.29 |
Molecular hybridization of N-methyl-1,3-dihydro-2-benzofuran-5-sulfonamide with pharmacologically active heterocycles generates multitargeting agents with enhanced therapeutic potential. The benzofuran-imidazopyridine hybrid system demonstrates exceptional anticancer activity against multiple cell lines (IC₅₀ 0.011 μM for compound 9c) by simultaneously inhibiting tubulin polymerization and receptor tyrosine kinases [5] [7]. Rational design principles govern these hybridizations:
Recent work incorporates triazole moieties via click chemistry, exploiting dipole interactions with biological targets. These hybrids exhibit improved aqueous solubility (>5 mg/mL) while maintaining nanomolar potency, addressing a key limitation of unmodified benzofuran sulfonamides.
Table 4: Key Hybrid Compounds Derived from N-Methyl-1,3-dihydro-2-benzofuran-5-sulfonamide
Compound Name | Hybrid Component | Biological Activity | Reference |
---|---|---|---|
Benzofuran-imidazo[4,5-b]pyridine | Imidazopyridine | Anticancer (IC₅₀ 0.011 μM) | [5] |
Benzofuran-benzothiophene sulfonamide | Benzothiophene | PLK1 inhibition (IC₅₀ 16.4 μM) | [9] |
Benzofuran-1,2,3-triazole | 1,2,3-Triazole | Antiviral (HCV EC₅₀ 0.8 μM) | [4] |
Benzofuran-chromone | Chromone | Anti-Alzheimer's (Aβ aggregation) | [4] |
Benzofuran-tetrazolylphenyl | Tetrazolylphenyl | Allosteric CB1 modulation | [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: